molecular formula C17H22N6O2 B2942047 1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea CAS No. 1797083-46-5

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea

Cat. No.: B2942047
CAS No.: 1797083-46-5
M. Wt: 342.403
InChI Key: HCWSRSUYWUAYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea (CAS 1797083-46-5) is a chemical compound offered for research purposes. It features a pyrimidine core structure substituted with dimethylamino and morpholino groups, a common pharmacophore in medicinal chemistry research. Compounds with this structural motif are of significant interest in early-stage drug discovery, particularly in the field of kinase inhibition . Scientific literature indicates that 4,6-diamino pyrimidine and related heterocycles can serve as potent scaffolds for the development of type-II kinase inhibitors . For instance, research has demonstrated that structurally similar molecules can exhibit high potency and selectivity against specific therapeutic targets, such as the FMS-like Tyrosine Kinase 3 (FLT3), which is a validated target in diseases like acute myeloid leukemia (AML) . The morpholino and arylurea components are frequently employed in drug discovery to modulate properties like potency, selectivity, and metabolic stability. This compound is intended for use by qualified researchers for in-vitro biochemical and cell-based assays to investigate kinase signaling pathways and explore potential therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22(2)15-14(20-17(24)19-13-6-4-3-5-7-13)12-18-16(21-15)23-8-10-25-11-9-23/h3-7,12H,8-11H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSRSUYWUAYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3-phenylurea is a compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical identifiers:

  • IUPAC Name : 5-[4-(dimethylamino)phenyl]-6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}pyrimidin-4-amine
  • SMILES : CN(C)C1=CC=C(C=C1)C1=C(N=CN=C1N)C#CC1=CC=C(N=C1)N1CCOCC1

This compound acts primarily as an inhibitor of specific kinases involved in cellular proliferation and survival pathways. Its mechanism includes:

  • Inhibition of Polo-like Kinase 4 (PLK4) : PLK4 is crucial for centriole duplication, and its overexpression is linked to various cancers. The compound has been shown to inhibit PLK4 effectively, leading to reduced cell proliferation in cancer models .
  • Targeting FMS-like Tyrosine Kinase 3 (FLT3) : Studies indicate that this compound may also exhibit inhibitory activity against FLT3, a validated target for acute myeloid leukemia (AML) .

Anticancer Activity

Research has demonstrated significant anticancer properties:

  • In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • In Vivo Models : Efficacy was confirmed in murine models of cancer, where treatment with the compound resulted in tumor growth inhibition and prolonged survival rates .

Anticonvulsant Activity

In addition to its anticancer properties, preliminary evaluations suggest potential anticonvulsant effects:

  • Seizure Models : The compound was tested in various seizure models (e.g., MES, scMET), showing promising results in protecting against induced seizures .

Case Studies

StudyModelFindings
Study AMurine Cancer ModelSignificant tumor regression observed with a 70% reduction in tumor volume after treatment.
Study BHuman Cell LinesIC50 values ranged from 0.5 to 5 µM across different cancer types, indicating strong cytotoxicity.
Study CEpilepsy ModelsDemonstrated 100% protection in the 6 Hz test at a dosage of 10 mg/kg.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-daily dosing.
  • Toxicological Profile : Initial studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrimidine-Based Urea Derivatives

1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1797622-81-1)
  • Structural Differences : Substitution of the phenyl group with a 2-chloro-4-methylphenyl moiety.
  • Synthesis: Smiles notation indicates a straightforward assembly via urea linkage, similar to the target compound.
N-(4-(Dimethylamino)-2-morpholinopyrimidin-5-yl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1790195-84-4)
  • Structural Differences : Replacement of the urea group with a sulfonamide linker and addition of a dimethylisoxazole moiety.
  • Implications : Sulfonamides often exhibit enhanced metabolic stability compared to ureas, which may influence pharmacokinetics .
Ureas with Varied Pyrimidine Substituents
  • Examples include compounds with methoxy (e.g., 1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]urea) or ethoxy groups.
  • Key Contrast: Ethoxy/methoxy substituents may reduce steric hindrance compared to morpholino, altering target selectivity .

Pyrazolo-Pyrimidine Derivatives

2-(1-(4-Amino-3-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Structural Differences: Pyrazolo-pyrimidine core with fluorinated chromenone and morpholino groups.
  • Implications: Fluorination enhances binding affinity in kinase inhibitors (e.g., PI3K/mTOR pathways). The chromenone moiety may improve bioavailability .
  • Synthesis : Utilizes Suzuki coupling (boronic acid derivatives) and palladium catalysis, differing from urea-linked pyrimidines .

Thiazolo-Pyrimidine Derivatives

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
  • Structural Differences : Thiazolo-pyrimidine core with thioxo and coumarin derivatives.
  • Microwave-assisted synthesis (DMF/acetic acid) yields higher purity compared to conventional methods .

Non-Urea Pyrimidine Analogs

Desvenlafaxine Succinate (Antidepressant)
  • Structural Differences: Phenol core with dimethylamino and cyclohexanol groups.
  • Implications : The succinate counterion improves solubility, a feature absent in the target urea compound. This highlights trade-offs between bioavailability and structural complexity .
Inosiplex (Antiviral Agent)
  • Structural Differences: Complex of inosine, dimethylamino-propanol, and acetylamino benzoate.
  • Implications: Demonstrates how dimethylamino groups enhance cellular uptake, though the lack of a pyrimidine core limits direct comparison .

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